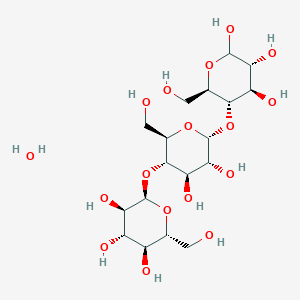

Maltotriose hydrate

Übersicht

Beschreibung

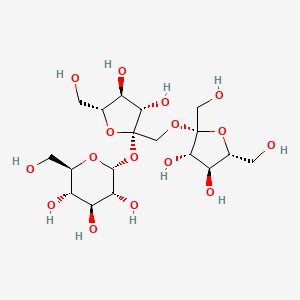

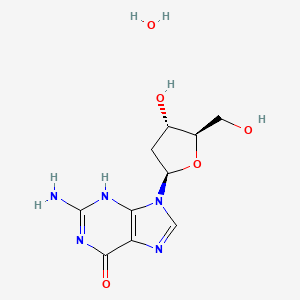

Maltotriose hydrate is an oligosaccharide with α-1,4 glycoside linkage . It does not possess any ionic groups, hence it is suitable for examining the interaction between molecular motion and water molecules . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Maltotriose has been used as a carbohydrate standard to determine the carbohydrate composition of the wort by high-performance liquid chromatography paired with refractive index detection (HPLC-RID) as an acceptor substrate to determine the transglycosylation activity of amylomaltase .Molecular Structure Analysis

The molecular formula of this compound is C18H32O16 . The molecular weight is 504.44 (anhydrous basis) .Chemical Reactions Analysis

The creation of both maltotriose and maltose during the process is due to the random manner in which alpha amylase hydrolyses α-1,4 glycosidic bonds .Physical And Chemical Properties Analysis

This compound is in the form of crystals . Its optical activity is [α]24/D +162°, c = 2 in H2O . The melting point is 132-135 °C (lit.) .Wissenschaftliche Forschungsanwendungen

1. Thermal Properties and Solution Behavior

Maltotriose hydrate's thermal properties and its behavior in solutions are significant in various scientific fields. The heat capacities of maltotriose have been determined both in solid state and dilute aqueous solution, providing essential data for understanding its thermal behavior (Briggner & Wadsö, 1990). Furthermore, the dielectric relaxation of maltotriose solutions indicates complex molecular motions, crucial for applications in materials science and food technology (Yoshiba & Soga, 2017).

2. Biological and Brewing Applications

Maltotriose is vital in brewing, where its efficient fermentation is crucial for beer quality. Genes like MTT1 in lager yeast strains are responsible for maltotriose transport and directly impact the brewing process (Dietvorst, Londesborough, & Steensma, 2005). Another study highlights the role of the α-glucoside transporter family in maltotriose utilization by industrial Saccharomyces strains, emphasizing its importance in starch hydrolysate-based industries (Salema-Oom, Pinto, Gonçalves, & Spencer‐Martins, 2005).

3. Structure and Hydration Studies

Research on the structure and hydration of maltotriose provides insights into its interactions with water molecules. This is crucial for understanding its behavior in various applications, from food science to pharmaceuticals (Hansen et al., 2008).

4. Fermentation and Sugar Transport

Studies on maltotriose transport and utilization by yeasts reveal crucial aspects of its role in fermentation processes. The specific transport kinetics of maltotriose in various strains of Saccharomyces cerevisiae have implications for brewing and biofuel production (Day, Rogers, Dawes, & Higgins, 2002).

5. Maltotriose in Hydrolysis and Crystallization Studies

The hydrolysis of pullulan by pullulanase to produce maltotriose demonstrates the potential for industrial production of this trisaccharide (Wu & Chen, 2014). Additionally, research on the crystallization conditions of disaccharides, including maltotriose, provides valuable data for applications in food science and material engineering (Gharsallaoui, Rogé, & Mathlouthi, 2008).

Wirkmechanismus

Zukünftige Richtungen

Maltotriose hydrate can be used for sensitive analysis of simple sugars . It can also be used to study heat capacities for sugars and sugar alcohols in dilute aqueous solution by calorimetry . It can serve as an internal standard in the analysis of sugar levels, during the fermentation process in wort samples using HPLC and spectrophotometry .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASWRMLBJLKJ-HNNWOXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584977 | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312693-63-3, 207511-08-8 | |

| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.